(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
“(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone” is a chemical compound with the molecular formula C17H18N4O2S and a molecular weight of 342.421. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds have been synthesized and screened for their in vitro cytotoxic activity2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H18N4O2S1. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been used in cytotoxic activity screenings2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C17H18N4O2S, and its molecular weight, 342.421. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.Scientific Research Applications
Synthesis and Biological Activity
The synthesis of thiazole and piperazine derivatives, including compounds structurally related to "(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone," has been a subject of interest due to their promising biological activities. For instance, Mhaske et al. (2014) synthesized a novel series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which were characterized by spectral methods and screened for in vitro antibacterial activity, with many compounds showing moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014). Similarly, Patel et al. (2012) synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against various bacterial and fungal strains (Patel, Patel, Kumari, & Patel, 2012).
Potential Therapeutic Applications
Several studies have explored the therapeutic potential of compounds with structural elements similar to "(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone." For example, Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, with certain compounds exhibiting low micromolar range anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain and low cytotoxicity, indicating a promising therapeutic index (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Safety And Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and used for research purposes only1.
Future Directions
The future directions for this compound could involve further research into its properties and potential applications. However, specific future directions are not mentioned in the available resources.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.
properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-3-4-14-15(12(11)2)19-17(24-14)21-9-7-20(8-10-21)16(22)13-5-6-18-23-13/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQITUQHBXOLEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone |
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